N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
“N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound that contains a fluorobenzo[d]thiazol-2-yl group attached to a cyclopropanecarboxamide . The exact properties and applications of this specific compound are not widely documented in the literature.
Synthesis Analysis
While the exact synthesis process for “this compound” is not explicitly mentioned in the literature, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
The development of fluorine-18-labeled 5-HT1A antagonists highlighted the synthesis of fluorinated derivatives for potential applications in imaging and receptor studies (Lang et al., 1999). Another study focused on the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, indicating the importance of incorporating fluorobenzoic acids to modify biological activity and structural properties (Kelly et al., 2007). These methodologies demonstrate the compound's versatility in creating novel molecules for diverse applications.
Biological Activity and Potential Therapeutic Uses
The antimicrobial and antifungal potential of substituted 2-aminobenzothiazoles derivatives was evaluated, showing good activity against various strains, suggesting these derivatives' use in developing new antimicrobial agents (Anuse et al., 2019). Furthermore, antitumor activities of fluorinated 2-(4-aminophenyl)benzothiazoles were investigated, revealing potent cytotoxic effects in specific cell lines, pointing towards their potential in cancer therapy (Hutchinson et al., 2001).
Future Directions
The future directions for research on “N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide” could include further exploration of its synthesis, characterization, and potential applications. This could involve in-depth studies of its physical and chemical properties, as well as its biological activity. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYDTCOJYONVPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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